molecular formula C16H15FN6OS B607441 Fezolinetant CAS No. 1629229-37-3

Fezolinetant

Cat. No. B607441
M. Wt: 358.3954
InChI Key: PPSNFPASKFYPMN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fezolinetant, sold under the brand name Veozah among others, is a medication used for the treatment of hot flashes (vasomotor symptoms) due to menopause . It is a small-molecule, orally active, selective neurokinin-3 (NK 3) receptor antagonist . It is developed by Astellas Pharma which acquired it from Ogeda (formerly Euroscreen) in April 2017 .


Molecular Structure Analysis

Fezolinetant has the chemical formula C16H15FN6OS and a molar mass of 358.40 g·mol −1 . Its IUPAC name is (4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone .


Chemical Reactions Analysis

Fezolinetant functions by inhibiting neuronal impulses originating from the hypothalamic thermoregulatory center . This action is believed to alleviate vasomotor symptoms associated with menopause .


Physical And Chemical Properties Analysis

Fezolinetant has a molecular weight of 394.853 and its elemental analysis is C, 48.67; H, 4.08; Cl, 8.98; F, 4.81; N, 21.28; O, 4.05; S, 8.12 .

Scientific Research Applications

  • Efficacy in Treating Menopausal Vasomotor Symptoms : Fezolinetant demonstrated effectiveness in reducing the frequency and severity of menopausal VMS, with significant improvements observed in quality-of-life measures and reduction in VMS-related interference with daily life (Santoro et al., 2020).

  • Dose-Ranging Studies and Patient-Reported Outcomes : A phase 2b study showed that various dosing regimens of Fezolinetant were effective in reducing moderate/severe VMS frequency and severity, with a good response rate and improvements in patient-reported outcomes (Fraser et al., 2020).

  • Safety and Tolerability : Fezolinetant was well-tolerated in clinical trials, with treatment-emergent adverse events being largely mild/moderate. A 52-week safety study confirmed the tolerability and endometrial safety of Fezolinetant, supporting its continued development (Neal-Perry et al., 2023).

  • Application in Polycystic Ovary Syndrome (PCOS) : Fezolinetant demonstrated efficacy in reducing hyperandrogenism and altering the luteinizing hormone-to-follicle-stimulating hormone ratio in women with PCOS, highlighting its potential beyond menopausal symptom treatment (Fraser et al., 2021).

  • Preclinical Efficacy in Animal Models : Studies in ovariectomized rats showed that Fezolinetant reduced hot flash-like symptoms by inhibiting neuronal activity in the median preoptic nucleus of the hypothalamus, providing support for its clinical application in menopause-related VMS treatment (Tahara et al., 2021).

Safety And Hazards

The main safety concern with Fezolinetant is its effect on liver function. It is contraindicated in people with cirrhosis, severe renal impairment, or end-stage renal disease . Fezolinetant may cause early transient liver function test elevations greater than three times the upper limit of normal in about 2% of patients; these elevations resolve with discontinuation . It is unknown whether these liver function test elevations are clinically important .

properties

IUPAC Name

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSNFPASKFYPMN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103615
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fezolinetant

CAS RN

1629229-37-3
Record name [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fezolinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fezolinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEZOLINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
535
Citations
S Lederman, FD Ottery, A Cano, N Santoro, M Shapiro… - The lancet, 2023 - thelancet.com
… assigned to fezolinetant 45 mg received fezolinetant 30 mg … in the fezolinetant 30 mg group and 174 in the fezolinetant 45 … in the fezolinetant 30 mg group, and 13 in the fezolinetant 45 …
Number of citations: 46 www.thelancet.com
H Depypere, C Lademacher, E Siddiqui… - Expert Opinion on …, 2021 - Taylor & Francis
… Areas covered: This narrative review summarizes the dataset accrued for fezolinetant, a neurokinin-3 … Fezolinetant is the most advanced NK3R antagonist in terms of stage of clinical …
Number of citations: 25 www.tandfonline.com
H Depypere, D Timmerman, G Donders… - The Journal of …, 2019 - academic.oup.com
… and safety profile of fezolinetant from the first … fezolinetant on the severity and frequency of VMSs in menopausal women. Secondary objectives were to evaluate the effect of fezolinetant …
Number of citations: 93 academic.oup.com
KA Johnson, N Martin, RE Nappi… - The Journal of …, 2023 - academic.oup.com
… We aimed to assess efficacy/safety of fezolinetant for treatment of moderate to severe VMS … , fezolinetant 30 mg, or fezolinetant 45 mg. Completers were rerandomized to fezolinetant 30/…
Number of citations: 40 academic.oup.com
P Beninger - Clinical Therapeutics, 2023 - clinicaltherapeutics.com
… for fezolinetant have included a warning on elevated hepatic aminotransferase, or liver … fezolinetant, patients should have bloodwork done to test for liver damage. While on fezolinetant, …
Number of citations: 1 www.clinicaltherapeutics.com
N Santoro, A Waldbaum, S Lederman… - … (New York, NY), 2020 - ncbi.nlm.nih.gov
Objective: In the primary analysis of the phase 2b VESTA study, oral fezolinetant reduced frequency and severity of menopausal vasomotor symptoms (VMS) compared with placebo. …
Number of citations: 33 www.ncbi.nlm.nih.gov
GL Fraser, S Lederman, A Waldbaum… - … (New York, NY), 2020 - ncbi.nlm.nih.gov
Objective: Menopausal vasomotor symptoms (VMS) may result from altered thermoregulatory control in brain regions innervated by neurokinin 3 receptor-expressing neurons. This …
Number of citations: 90 www.ncbi.nlm.nih.gov
S Lederman, M Shapiro, P Stute, M Lee… - Obstetrics & …, 2022 - journals.lww.com
… /day) to oncedaily placebo, fezolinetant 30 mg, or fezolinetant 45 mg. Co-primary efficacy … n5175, fezolinetant 30 mg n5173, fezolinetant 45 mg n5174). Both fezolinetant doses were …
Number of citations: 7 journals.lww.com
G Neal-Perry, A Cano, S Lederman… - Obstetrics and …, 2023 - ncbi.nlm.nih.gov
… fezolinetant 30 mg (0/210) group. Endometrial malignancy occurred in 1 of 210 in the fezolinetant … placebo, 8 of 590 fezolinetant 30 mg, and 12 of 589 fezolinetant 45 mg participants; no …
Number of citations: 27 www.ncbi.nlm.nih.gov
GL Fraser, B Obermayer-Pietsch… - The Journal of …, 2021 - academic.oup.com
… Fezolinetant is now in phase 3 development for treatment of … effects of fezolinetant on the biochemical features of PCOS. … schedule to receive fezolinetant 60 mg, fezolinetant 180 mg, or …
Number of citations: 31 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.